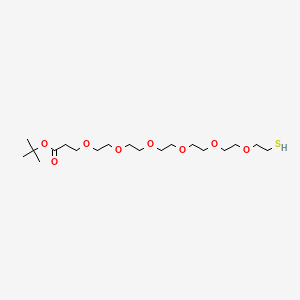

Thiol-PEG6-t-butyl ester

Vue d'ensemble

Description

Thiol-PEG6-t-butyl ester: is a polyethylene glycol (PEG)-based compound that contains a thiol group and a t-butyl ester. Its molecular formula is C₁₉H₃₈O₈S, and it has a molecular weight of 426.57 g/mol . This compound is widely used in various scientific research applications due to its unique chemical properties, including its ability to increase the aqueous solubility of the resulting compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Thiol-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and thiol-containing compounds. The general synthetic route involves the following steps:

Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as tosyl chloride, to form PEG-tosylate.

Thiol Introduction: The activated PEG is then reacted with a thiol-containing compound, such as thiolacetic acid, to introduce the thiol group.

Esterification: The resulting thiol-PEG intermediate is esterified with t-butyl chloroformate to form this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as column chromatography and recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions:

Thiol-PEG6-t-butyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Maleimide, OPSS (ortho-pyridyl disulfide), and vinylsulfone are common electrophiles used in substitution reactions.

Major Products Formed:

Disulfides: Formed from the oxidation of the thiol group.

Alcohols: Formed from the reduction of the ester group.

Substituted Products: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Drug Delivery

Enhanced Solubility and Stability

Thiol-PEG6-t-butyl ester significantly improves the solubility and stability of poorly soluble drugs. By conjugating therapeutic agents to this linker, researchers can enhance bioavailability and targeting efficacy. For instance, studies have shown that drug formulations using PEG linkers exhibit improved pharmacokinetic profiles, leading to better therapeutic outcomes .

Case Study: Cancer Therapeutics

In cancer research, this compound has been used to develop targeted drug delivery systems. For example, a study demonstrated that conjugating anticancer agents to PEG linkers facilitated selective delivery to tumor cells, minimizing systemic toxicity while maximizing therapeutic efficacy .

Protein Engineering

Stabilization of Proteins

this compound is employed in protein engineering to stabilize proteins and reduce aggregation. The flexible PEG chain provides a protective environment around proteins, enhancing their functional lifespan in biological systems .

Case Study: Enzyme Immobilization

Research has shown that enzymes immobilized using thiol-PEG linkers maintain catalytic activity over extended periods. This application is crucial in biocatalysis and industrial processes where enzyme stability is paramount .

Surface Modification

Modification of Biomaterials

this compound is ideal for modifying surfaces of biomaterials, such as gold or silver nanoparticles. The thiol group forms stable thioether bonds with metal surfaces, enhancing biocompatibility and reducing nonspecific binding of proteins .

Case Study: Biosensor Development

In biosensor technology, thiol-PEG linkers have been utilized to create highly specific biosensors for detecting biomolecules. The stable attachment of recognition elements via thiol-maleimide chemistry has led to improved sensitivity and specificity in diagnostic assays .

Diagnostics

Biosensor Enhancement

this compound enhances the performance of biosensors by improving the stability and specificity of the assay components. Its application in diagnostic platforms allows for more accurate detection of biomarkers associated with various diseases .

Comparative Data Table

Mécanisme D'action

The mechanism of action of Thiol-PEG6-t-butyl ester involves its ability to form stable covalent bonds with target molecules through its thiol group. The thiol group can react with electrophiles, such as maleimide, to form stable thioether bonds. This property makes it useful in various applications, such as drug delivery and biomolecule modification .

Comparaison Avec Des Composés Similaires

- Thiol-PEG4-t-butyl ester

- Thiol-PEG8-t-butyl ester

- Thiol-PEG12-t-butyl ester

Comparison:

Thiol-PEG6-t-butyl ester is unique due to its specific PEG chain length (six ethylene glycol units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains (e.g., Thiol-PEG4-t-butyl ester), it offers better solubility and flexibility. Compared to longer PEG chains (e.g., Thiol-PEG12-t-butyl ester), it provides better reactivity and stability.

Activité Biologique

Thiol-PEG6-t-butyl ester is a significant compound in biochemical research, particularly due to its unique structural features that allow it to modify proteins and peptides effectively. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C21H40O9S

- Molecular Weight : Approximately 468.6 g/mol

The compound consists of a polyethylene glycol (PEG) linker attached to a t-butyl ester and a sulfur acetyl group. The sulfur acetyl group can be deprotected to yield a thiol group, which is crucial for forming stable thioether bonds with cysteine residues in proteins.

The biological activity of this compound is primarily attributed to its ability to conjugate with biomolecules. Upon deprotection, the thiol group reacts with cysteine residues in proteins, leading to:

- Formation of stable thioether bonds

- Alterations in protein conformation and stability

- Modifications that influence cellular processes such as signaling pathways and gene expression

Applications in Research

This compound is utilized in various fields, including:

- Proteomics : It serves as a linker for bioconjugation, enhancing the solubility and stability of hydrophobic drugs.

- Drug Development : The compound is integral in developing proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.

- Therapeutic Formulations : It improves the pharmacokinetics of therapeutic agents by increasing their bioavailability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Protein Modification : Research indicates that modification with this compound significantly enhances protein solubility and stability, impacting their functional properties in cellular environments .

- Cellular Effects : In vitro studies have shown that compounds modified with this ester can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism .

- Animal Studies : Animal models demonstrated that conjugates formed using this compound exhibited improved pharmacological profiles, including enhanced blood-brain barrier permeability and targeted delivery to specific tissues .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of similar PEG-based compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl-PEG6-t-butyl ester | PEG linker with benzyl group | Primarily used in PROTAC synthesis |

| Amino-PEG6-t-butyl ester | PEG linker with amino group | Enhances solubility and reactivity |

| Thioether-PEG6-t-butyl ester | PEG linker with thioether functionality | Useful for forming stable thioether bonds |

Case Studies

Several case studies illustrate the effectiveness of this compound in biological applications:

- Targeted Drug Delivery : A study demonstrated that drugs conjugated with this compound exhibited significantly improved solubility and reduced immunogenicity compared to their unmodified counterparts .

- Cancer Therapeutics : In research involving breast cancer cell lines (MCF-7, SK-BR-3), compounds modified with this compound showed promising results in inhibiting cell growth while maintaining lower toxicity towards non-malignant cells .

- Neuropharmacology : The incorporation of this compound into neurotensin conjugates resulted in enhanced central nervous system penetration and sustained pharmacological effects, indicating its potential for treating neurological disorders .

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOFWHQVCATSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.